1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid
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Overview
Description
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclopropylmethyl group attached to a cyclobutane ring with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group can stabilize carbocations through hyperconjugation, influencing reaction pathways and product formation . The compound’s unique structure allows it to interact with enzymes and receptors in a specific manner, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with similar ring strain properties.
Cyclobutane: Another cycloalkane with a four-membered ring structure.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group similar to 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid.
Uniqueness
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of its cyclopropylmethyl group and cyclobutane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-4-9(5-7,8(11)12)3-6-1-2-6/h6H,1-5H2,(H,11,12) |
InChI Key |
XWELNZAPLYAAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
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